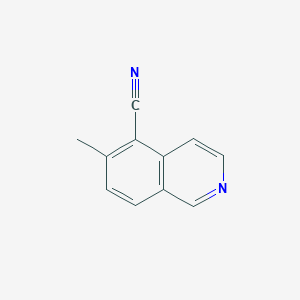

6-Methylisoquinoline-5-carbonitrile

Description

Significance of Isoquinoline (B145761) Derivatives in Chemical and Biological Sciences

Isoquinoline derivatives are a class of organic compounds that have garnered significant attention in both chemical and biological research. nih.govontosight.ai Their structural framework, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a versatile template for the development of novel molecules with a wide array of applications. wikipedia.org In the realm of medicinal chemistry, isoquinoline scaffolds are integral to the discovery of new therapeutic agents. rsc.org They are found in numerous naturally occurring alkaloids with potent biological activities, including the vasodilator papaverine (B1678415). wikipedia.org The significance of isoquinoline derivatives is underscored by their broad spectrum of pharmacological properties, which encompass anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, among others. nih.govontosight.airsc.org The ability to introduce various functional groups onto the isoquinoline core allows for the fine-tuning of their chemical and biological properties, making them a subject of intense research and development. ontosight.ai

Overview of Isoquinoline as a Core Heterocyclic System in Research

The isoquinoline nucleus is a fundamental heterocyclic system that has been the subject of extensive research since its initial isolation from coal tar in 1885. slideshare.net As a structural isomer of quinoline (B57606), isoquinoline is a benzopyridine, characterized by a benzene ring fused to a pyridine ring. wikipedia.org This aromatic compound is a colorless, hygroscopic liquid in its pure form and exhibits weak basicity. wikipedia.org The core structure of isoquinoline is a key component in a vast number of alkaloids, with 1-benzylisoquinoline (B1618099) forming the backbone of many, such as papaverine. wikipedia.org The synthesis of isoquinoline and its derivatives is a well-established area of organic chemistry, with classic methods like the Pomeranz–Fritsch reaction and various modern synthetic approaches being employed. nih.govwikipedia.org The versatility of the isoquinoline ring system allows for the synthesis of a diverse library of compounds, which are utilized not only in medicine but also in the manufacturing of dyes, paints, and as corrosion inhibitors. wikipedia.org

Structural Context of 6-Methylisoquinoline-5-carbonitrile within the Isoquinoline Class

This compound is a specific derivative of the parent isoquinoline molecule. Its structure is defined by the presence of a methyl group (-CH₃) at the 6-position and a nitrile group (-C≡N) at the 5-position of the isoquinoline ring. The systematic numbering of the isoquinoline ring is crucial for defining the precise location of these substituents. thieme-connect.de The addition of these functional groups to the core isoquinoline scaffold significantly influences its electronic properties and reactivity. The electron-withdrawing nature of the nitrile group and the electron-donating (by hyperconjugation) nature of the methyl group can modulate the chemical behavior of the molecule, including its potential interactions with biological targets. The specific arrangement of these substituents in this compound creates a unique chemical entity within the broader class of functionalized isoquinolines, making it a subject of interest for further chemical and pharmacological investigation.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C₁₁H₈N₂ | 168.19 g/mol | 1823371-46-5 |

| Isoquinoline | C₉H₇N | 129.16 g/mol | 119-65-3 |

| Quinoline | C₉H₇N | 129.16 g/mol | 91-22-5 |

| Papaverine | C₂₀H₂₁NO₄ | 339.38 g/mol | 58-74-2 |

| 1-Benzylisoquinoline | C₁₆H₁₃N | 219.28 g/mol | 6834-87-3 |

| 6-Methylisoquinoline (B1300163) | C₁₀H₉N | 143.18 g/mol | 42398-73-2 |

| 5-Methylisoquinoline-1-carbonitrile | C₁₁H₈N₂ | 168.19 g/mol | 1367744-24-8 |

| 5,6-Dimethylisoquinoline-1-carbonitrile | C₁₂H₁₀N₂ | 182.22 g/mol | 2060051-48-9 |

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

6-methylisoquinoline-5-carbonitrile |

InChI |

InChI=1S/C11H8N2/c1-8-2-3-9-7-13-5-4-10(9)11(8)6-12/h2-5,7H,1H3 |

InChI Key |

FWXGYESECGRQBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=NC=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methylisoquinoline 5 Carbonitrile and Analogous Systems

Classical Approaches in Isoquinoline (B145761) Synthesis

Long-standing methods for the construction of the isoquinoline core have provided the foundation for the synthesis of a vast array of derivatives. These classical reactions, while sometimes requiring harsh conditions, remain valuable tools in organic synthesis.

The Bischler–Napieralski reaction, discovered in 1893, is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgjk-sci.com This reaction is typically carried out in the presence of a dehydrating agent under acidic conditions, with phosphoryl chloride (POCl₃) being a commonly used reagent. wikipedia.orgnrochemistry.com The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines. jk-sci.comnrochemistry.com

The mechanism of the Bischler–Napieralski reaction is believed to proceed through an electrophilic aromatic substitution. The presence of electron-donating groups on the aromatic ring of the β-arylethylamide substrate generally facilitates the cyclization process. jk-sci.comnrochemistry.com For substrates that lack such activating groups, more forceful conditions, such as the use of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride, may be necessary. jk-sci.com

Two primary mechanistic pathways have been proposed: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding through a nitrilium ion intermediate. wikipedia.orgnrochemistry.com The specific reaction conditions are thought to influence which mechanism is dominant. wikipedia.org A notable side reaction can be the formation of styrene (B11656) derivatives through a retro-Ritter type reaction. jk-sci.com To mitigate this, nitrile solvents or the use of oxalyl chloride to generate N-acyliminium intermediates can be employed. jk-sci.comorganic-chemistry.org

| Reagent/Condition | Role/Effect |

| Phosphoryl chloride (POCl₃) | Widely used dehydrating and cyclizing agent. wikipedia.orgorganic-chemistry.org |

| Phosphorus pentoxide (P₂O₅) | Used for less reactive substrates, often in combination with POCl₃. jk-sci.comorganic-chemistry.org |

| Tin(IV) chloride (SnCl₄) | Alternative Lewis acid catalyst for phenethylamides. wikipedia.org |

| Boron trifluoride etherate (BF₃·OEt₂) | Another Lewis acid option for phenethylamides. wikipedia.org |

| Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) | Effective for phenethylcarbamates and can promote the reaction under milder conditions. wikipedia.orgorganic-chemistry.org |

| Polyphosphoric acid (PPA) | A dehydrating agent used with phenethylcarbamates. wikipedia.org |

| Microwave irradiation | Can significantly reduce reaction times compared to conventional heating. organic-chemistry.org |

The Pictet–Spengler reaction , first reported in 1911, involves the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. youtube.comwikipedia.org This reaction is considered a special case of the Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular electrophilic substitution with the electron-rich aryl ring. wikipedia.org While traditionally requiring strong acids and heat, the reaction can also proceed under milder, sometimes even acid-free, conditions, particularly with highly nucleophilic aromatic rings like indoles. wikipedia.org For less reactive phenyl groups, harsher conditions are generally necessary. wikipedia.org

The Pomeranz–Fritsch reaction , discovered in 1893, provides a direct route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. nih.govwikipedia.orgorganicreactions.org These acetals are formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com The reaction typically employs strong acids like sulfuric acid, although Lewis acids have also been utilized. wikipedia.org Modifications to the original procedure, such as the Fischer modification using fuming sulfuric acid, have been developed to improve yields. nih.gov An alternative, the Schlittler–Müller modification, uses benzylamines and glyoxal (B1671930) semiacetal as starting materials. nih.govchem-station.com

| Reaction | Starting Materials | Product | Key Features |

| Pictet–Spengler | β-arylethylamine, Aldehyde/Ketone | Tetrahydroisoquinoline | Forms an iminium ion intermediate; works well with electron-rich arenes. youtube.comwikipedia.org |

| Pomeranz–Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Isoquinoline | Proceeds via a benzalaminoacetal intermediate; requires strong acid catalysis. nih.govwikipedia.org |

The Gattermann reaction is a formylation reaction used to introduce an aldehyde group onto an aromatic ring. wikipedia.orgquora.com In its classic form, it utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgquora.com A significant modification, which avoids the use of the highly toxic HCN gas, employs zinc cyanide (Zn(CN)₂). wikipedia.org The reaction of Zn(CN)₂ with HCl generates the necessary HCN in situ. wikipedia.org

While not a primary method for constructing the isoquinoline ring itself, the Gattermann reaction and its variant, the Gattermann-Koch reaction (which uses carbon monoxide and HCl), represent a potential strategy for introducing a formyl group onto a pre-existing isoquinoline nucleus. wikipedia.orgyoutube.com This formyl group can then be a handle for further synthetic transformations, such as conversion to a nitrile group to yield a cyanophenyl-substituted isoquinoline, a key structural feature of the target molecule. The regioselectivity of the formylation would be dictated by the substitution pattern already present on the isoquinoline ring.

Modern Transition Metal-Catalyzed Syntheses

In recent decades, transition metal catalysis has revolutionized the synthesis of complex organic molecules, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to many classical methods.

Rhodium(III)-catalyzed reactions have emerged as a powerful tool for the synthesis of isoquinolines and related heterocycles, often proceeding through C-H activation pathways. These methods can construct the isoquinoline core in a single step from relatively simple starting materials.

One notable approach involves the rhodium(III)-catalyzed cascade C-H activation and cyclization of benzimidates with allyl carbonates. rsc.org This process is efficient, often completing within an hour, and utilizes the allyl carbonate as a C2 synthon, liberating hydrogen gas as the only byproduct. rsc.org Another strategy employs the oxidative annulation of isoquinolones with allyl alcohols, where the allyl alcohol serves as a C1 synthon. rsc.org Rhodium(III) catalysis has also been used in the coupling of O-pivaloyl benzhydroxamic acids with 3,3-disubstituted cyclopropenes to form 4-substituted isoquinolones. princeton.edu Furthermore, the synthesis of 1-aminoisoquinolines has been achieved through the rhodium(III)-catalyzed C-H/N-H bond functionalization of aryl amidines with α-substituted ketones. acs.org

| Starting Material 1 | Starting Material 2 | Catalyst System | Product Type |

| Benzimidate | Allyl Carbonate | Rh(III) | Isoquinoline derivative rsc.org |

| Isoquinolone | Allyl Alcohol | Rh(III) | Isoindolo[2,1-b]isoquinolin-5(7H)-one rsc.org |

| O-Pivaloyl benzhydroxamic acid | 3,3-Disubstituted cyclopropene | Rh(III) | 4-Substituted isoquinolone princeton.edu |

| Aryl amidine | α-MsO/TsO/Cl ketone | Rh(III) | 1-Aminoisoquinoline acs.org |

Palladium-catalyzed cross-coupling reactions are indispensable for the derivatization of heterocyclic cores, including isoquinolines. The Suzuki-Miyaura reaction , which couples an organohalide with an organoboron species, is particularly prominent. wikipedia.orgorganic-chemistry.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.org

In the context of synthesizing molecules like 6-methylisoquinoline-5-carbonitrile, a Suzuki coupling could be envisioned in several ways. For instance, a pre-functionalized isoquinoline bearing a halogen at the 6-position could be coupled with a methylboronic acid derivative. Conversely, a 6-methylisoquinoline (B1300163) halogenated at the 5-position could be subjected to a cyanation reaction, which can also be palladium-catalyzed.

A novel two-step synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones has been reported, beginning with a Suzuki cross-coupling between a 2-halobenzonitrile and a vinyl boronate. nih.gov This demonstrates the power of palladium catalysis to construct key precursors for isoquinoline systems. The functionalization of thiazolo[5,4-c]isoquinolines through Suzuki-Miyaura coupling further highlights the utility of this reaction for modifying complex isoquinoline-based scaffolds. researchgate.net

The general catalytic cycle for a Suzuki coupling involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide. wikipedia.orgyoutube.com

Transmetalation : The organic group from the organoboron species is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base. wikipedia.orgorganic-chemistry.org

Reductive Elimination : The two organic partners on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. wikipedia.orgyoutube.com

The efficiency and outcome of these reactions are highly dependent on the choice of palladium catalyst, ligands, base, and solvent. acs.orgyoutube.com

Cobalt-Catalyzed Oxidative Cycloaddition Reactions in Isoquinoline Construction

Recent advancements in organic synthesis have highlighted the utility of cobalt catalysis for the construction of nitrogen-containing heterocycles. Cobalt-catalyzed C-H activation has emerged as a powerful and cost-effective strategy for synthesizing isoquinolines. cjcatal.com This approach can proceed in a redox-neutral manner, starting from readily available materials like N-sulfinyl imines and alkynes, offering broad substrate scope and functional group compatibility. cjcatal.com

One notable application is the cobalt-catalyzed oxidative [3+2] cycloaddition, which provides an efficient route to fused isoquinoline systems such as pyrrolo- and imidazo-[2,1-a]isoquinolines. rsc.org This method is valued for its operational simplicity and high regioselectivity. rsc.org While direct synthesis of this compound using this specific method is not explicitly detailed in the provided literature, the underlying principles of cobalt-catalyzed C-H annulation of aryl imines with alkynes are highly relevant for constructing the substituted isoquinoline core. researchgate.net The reaction mechanism often involves the in-situ generation of a cobalt(III) species which facilitates the C-H activation and subsequent cyclization cascade. acs.org

The table below summarizes representative conditions for cobalt-catalyzed isoquinoline synthesis.

| Catalyst System | Reactants | Key Features |

| Co(III) Catalyst | N-sulfinyl imines and alkynes | Redox-neutral, C-H activation, N-S bond cleavage. cjcatal.com |

| Cobalt Catalyst | Dihydroisoquinoline esters and nitroolefins | Oxidative [3+2] cycloaddition, synthesis of tricyclic systems. rsc.org |

Copper-Catalyzed Cyclocondensation Approaches to Isoquinolines

Copper catalysis offers a versatile and efficient alternative for the synthesis of isoquinolines. These methods often proceed under mild conditions and exhibit high functional group tolerance. A prominent strategy involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives. nih.gov A key advantage of this method is the potential for selective N-O or O-H bond cleavage by choosing to protect or deprotect the oxime hydroxyl group, leading to either isoquinolines or isoquinoline N-oxides, respectively. nih.gov

Another significant copper-catalyzed approach is the cyclocondensation of ortho-alkynyl aromatic aldehydes or ketones with urea. ingentaconnect.com This method provides a simple and direct route to isoquinoline derivatives. Furthermore, the combination of palladium and copper catalysis is effective for the coupling and cyclization of terminal acetylenes with imines of o-iodobenzaldehydes, which has been successfully applied to the total synthesis of natural products like decumbenine (B13408576) B. acs.org

The following table outlines examples of copper-catalyzed isoquinoline syntheses.

| Catalyst | Starting Materials | Reaction Type | Product |

| Cu(I) | (E)-2-alkynylaryl oxime derivatives | Intramolecular Cyclization | Isoquinolines or Isoquinoline N-oxides nih.gov |

| Copper salts | ortho-alkynyl aromatic aldehydes/ketones and urea | Cyclocondensation | Isoquinoline derivatives ingentaconnect.com |

| Pd/Cu | Terminal acetylenes and imines of o-iodobenzaldehydes | Coupling and Cyclization | Monosubstituted isoquinolines acs.org |

Specialized Functionalization Strategies for Isoquinoline-carbonitriles

Once the isoquinoline-carbonitrile scaffold is formed, further functionalization can lead to more complex and diverse molecular architectures.

Annulation Reactions for Complex Isoquinoline Systems

Annulation reactions are a key strategy for constructing fused polycyclic systems from simpler isoquinoline precursors. For instance, rhodium-catalyzed oxidative C-H annulation between ketazines and internal alkynes has been developed to produce highly substituted isoquinolines. researchgate.net This reaction proceeds through C-H and N-N bond activation, demonstrating high atom economy. researchgate.net While starting from ketazines, the principle of C-H annulation can be conceptually applied to functionalize pre-existing isoquinoline rings. Another approach involves the reaction of pyridine (B92270) derivatives with β-ethoxy α,β-unsaturated carbonyl compounds under basic conditions to assemble multicyclic isoquinoline scaffolds. nih.gov

Intramolecular Cyclization Reactions for Thienoisoquinoline Derivatives

The synthesis of thieno[2,3-b]pyridines and their isoquinoline analogues often relies on intramolecular cyclization strategies. scielo.br A general approach involves the reaction of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds. The initial S-alkylation is followed by an intramolecular cyclization to form the fused thieno[2,3-b]pyridine (B153569) system. scielo.br

A related strategy for synthesizing fluorinated isoquinolines involves the intramolecular cyclization of o-cyano-β,β-difluorostyrenes. nih.gov In this reaction, an organolithium reagent attacks the cyano carbon, generating an anion that subsequently displaces a vinylic fluorine atom to form the 3-fluoroisoquinoline (B1619788) ring. nih.gov This highlights how a cyano group, such as the one in this compound, can be a reactive handle for intramolecular cyclization to build fused systems.

Multi-Component Reactions for Isoquinoline Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, incorporating most of the atoms from the reactants. nih.gov Several MCRs have been developed for the rapid assembly of heterocyclic scaffolds with a tetrahydroisoquinoline core. nih.gov For example, a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne can produce complex N-(substituted-2-(2-phenyl-5,6-dihydropyrrolo[2,1-a]isoquinolin-3-yl)phenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamides. acs.org

The Ugi four-component coupling reaction, which typically involves a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, is another powerful MCR that can be adapted to create highly diverse and complex molecules, including heterocyclic systems. researchgate.net These strategies allow for the rapid generation of libraries of complex isoquinoline-based molecules from simple starting materials.

Green Chemistry Principles in Isoquinoline Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by preventing waste, maximizing atom economy, and using less hazardous substances. sigmaaldrich.comijpsjournal.com These principles are increasingly being applied to the synthesis of isoquinolines and related heterocycles. ijpsjournal.comtandfonline.com

Key aspects of green chemistry in isoquinoline synthesis include:

Use of Greener Solvents: Performing reactions in water or deep eutectic solvents instead of volatile organic solvents. nih.govresearchgate.net

Catalysis: Employing catalysts, especially those based on earth-abundant metals like copper and cobalt, to enable reactions under milder conditions and with higher efficiency, which reduces energy consumption. cjcatal.comsigmaaldrich.com

Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of starting materials into the final product, thus minimizing waste. acs.orgsigmaaldrich.comyoutube.com

Energy Efficiency: Utilizing methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy requirements. ijpsjournal.com The use of electrospray processes to conduct reactions in charged microdroplets has also been shown to dramatically accelerate reaction rates at ambient temperature. nih.gov

Avoiding Protecting Groups: Developing synthetic strategies that minimize or avoid the use of protecting and deprotecting steps, which generate additional waste. sigmaaldrich.com

One example is the copper-catalyzed synthesis of isoquinolines from (E)-2-alkynylaryl oxime derivatives in water, which avoids the need for organic solvents and other additives. nih.gov Similarly, solvent-free, three-component reactions have been developed for the synthesis of isoquinazoline derivatives in excellent yields. tandfonline.com These approaches not only reduce the environmental footprint but can also lead to more efficient and cost-effective syntheses.

Atom Economy Maximization in Synthetic Route Design

A central pillar of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. numberanalytics.comnih.govrsc.org An ideal, or 100% atom-economical, reaction incorporates all atoms from the starting materials into the product, generating no waste. nih.gov This principle moves beyond simple reaction yield to provide a more holistic assessment of a synthesis's efficiency and environmental impact. numberanalytics.comnih.govresearchgate.net

In the context of synthesizing complex molecules like this compound, maximizing atom economy involves the strategic selection of reaction types that are inherently efficient. Addition and cycloaddition reactions are classic examples of atom-economical transformations, as they combine reactants without the loss of atoms. nih.govnih.gov For instance, Diels-Alder reactions can construct cyclic systems in a single, highly efficient step. nih.gov

Modern approaches have further expanded the toolkit for atom-economical synthesis. Key strategies applicable to isoquinoline synthesis include:

Isomerization Reactions: The conversion of one isomer to another is a perfectly atom-economical process. For example, the ruthenium-catalyzed redox isomerization of propargyl alcohols to enones provides a green alternative to traditional multi-step oxidation/reduction sequences. nih.gov

C-H Activation/Functionalization: Directly converting a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond is a powerful strategy that avoids the need for pre-functionalized substrates (e.g., halides or organometallics), thus improving step and atom economy. nih.gov A proposed atom-economical synthesis of a cyanated isoquinoline could involve the direct C-H cyanation of a 6-methylisoquinoline precursor, eliminating the byproducts associated with traditional cross-coupling reactions. nih.gov

Cascade Reactions: These sequences, where multiple bond-forming events occur in a single operation without isolating intermediates, significantly enhance both step and atom economy. A biomimetic cascade involving oxidation and Michael additions has been used to synthesize complex alkaloids, demonstrating how multiple transformations can be achieved in one pot. nih.gov

Designing a synthetic route for this compound with high atom economy would prioritize these types of reactions, building the substituted isoquinoline core from simple precursors in a way that minimizes waste generation at each step.

Use of Environmentally Benign Activation Methods (e.g., Microwave, Light Irradiation)

Conventional synthesis often relies on prolonged heating, which consumes significant energy. Modern green activation methods offer sustainable alternatives by dramatically reducing reaction times and energy input. youtube.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as rapid heating, shorter reaction times, increased product yields, and often, enhanced purity. youtube.comnih.gov This technology has been successfully applied to the synthesis of various nitrogen-containing heterocycles, including pyridines and thiophenes, which are structurally related to isoquinolines. organic-chemistry.orgresearchgate.net

For example, the microwave-assisted Gewald reaction to produce 5-substituted-2-aminothiophenes from arylacetaldehydes reduced reaction times from 4 hours under conventional heating to just 20 minutes, with improved yields. organic-chemistry.org Similarly, 2-amino-4-aryl-3-cyano-pyridines have been synthesized efficiently under solvent-free microwave conditions. researchgate.net A palladium-catalyzed Suzuki-Miyaura cross-coupling to produce 6-aryl-pyridazinones proceeded smoothly under microwave irradiation for 30 minutes, a significant acceleration compared to conventional methods. nih.gov

These examples strongly suggest that a key step in the synthesis of this compound, such as the formation of the heterocyclic ring or the introduction of the cyano group, could be significantly optimized using microwave technology.

Light Irradiation (Photochemical Synthesis)

Photochemical reactions utilize light as a "reagent" to induce chemical transformations. This method is inherently green as it often proceeds at ambient temperature without the need for toxic reagents. Photochemical reactions, such as [2+2] cycloadditions and cyclizations, can be used to construct complex molecular architectures with high precision. nih.gov The synthesis of various isoquinoline alkaloids has been achieved through photochemical cyclization of stilbene (B7821643) derivatives, demonstrating the utility of this approach for forming the core isoquinoline structure. nih.gov This activation method could be envisioned for constructing the bicyclic system of this compound from a suitably designed acyclic precursor.

Development and Application of Recyclable Catalytic Systems

Catalysts are fundamental to modern chemical synthesis, but many rely on expensive and toxic heavy metals that are difficult to separate from the final product. The development of recyclable catalytic systems is a cornerstone of green chemistry, aiming to reduce waste and improve the economic and environmental viability of chemical processes.

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), are easily separated by simple filtration and can be reused for multiple reaction cycles. This simplifies product purification and minimizes catalyst waste. While specific examples for this compound are not detailed, the principles are broadly applicable. For instance, the cyanation of N-containing heterocycles, a key potential step, can be achieved using various catalytic methods. nih.govrsc.orgmdpi.com A recyclable heterogeneous catalyst for such a transformation would represent a significant green advancement.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials consisting of metal ions or clusters coordinated to organic ligands. Their high surface area and tunable porosity make them excellent candidates for heterogeneous catalysis. MOFs can act as recyclable catalysts for a variety of organic reactions, combining the advantages of high activity with ease of recovery.

The following table outlines conceptual applications of these green methodologies to the synthesis of the target compound or its analogs, based on established research in heterocyclic chemistry.

Chemical Reactivity and Derivatization of 6 Methylisoquinoline 5 Carbonitrile

Reactivity of the Nitrile Group in Isoquinoline (B145761) Derivatives

The nitrile (cyano) group is a valuable functional group in organic synthesis due to its dual nature as both an electron-withdrawing group and a versatile precursor for various other functionalities. Its reactivity is significantly influenced by the electronic properties of the molecular scaffold to which it is attached.

Transformational Chemistry of Carbonitrile Functionalization

In the context of 6-Methylisoquinoline-5-carbonitrile, the nitrile group is attached to an electron-withdrawing heteroaromatic ring system. This arrangement enhances the electrophilic character of the nitrile carbon atom, making it more susceptible to nucleophilic attack. nih.govlibretexts.org The carbon atom in a nitrile is inherently electrophilic, a characteristic that can be represented by a resonance structure placing a positive charge on the carbon. libretexts.org This electrophilicity is key to its diverse transformational chemistry.

Common transformations of the nitrile group that are applicable to this molecule include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate to yield a carboxylic acid. libretexts.orgpressbooks.pub For instance, heating in sulfuric acid can convert the nitrile to the corresponding carboxylic acid. libretexts.org Base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. pressbooks.pub

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like Lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. The reaction involves the nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, ultimately forming the amine after an aqueous workup. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile's electrophilic carbon to form an intermediate imine salt. Subsequent hydrolysis of this salt yields a ketone. libretexts.org This provides a powerful method for C-C bond formation, attaching a new organic fragment to the 5-position of the isoquinoline ring.

The following table summarizes the potential transformations of the nitrile group in this compound.

| Reagent(s) | Product Functional Group | Reaction Type |

| H₃O⁺, Heat | Carboxylic Acid | Hydrolysis |

| H₂O, NaOH, Heat | Carboxylate Salt | Hydrolysis |

| 1. LiAlH₄; 2. H₂O | Primary Amine | Reduction |

| 1. R-MgBr; 2. H₃O⁺ | Ketone | Grignard Addition |

| This table presents potential transformations based on the general reactivity of nitriles. |

Chemical Transformations of the Methyl Group on the Isoquinoline Core

Methyl groups attached to heteroaromatic systems like isoquinoline possess a degree of C-H acidity, making them amenable to a variety of chemical transformations. shahucollegelatur.org.in The reactivity is particularly pronounced for methyl groups at positions alpha (C1) or gamma (C3) to the ring nitrogen, but other positions also exhibit enhanced reactivity compared to methyl groups on a simple benzene (B151609) ring. shahucollegelatur.org.inthieme-connect.de

Selective Oxidation and Alkylation Reactions

The 6-methyl group of this compound can serve as a handle for further functionalization through oxidation and alkylation reactions.

Selective Oxidation: While the isoquinoline ring itself can be difficult to oxidize without undergoing degradation pharmaguideline.com, the methyl group can be a site for selective oxidation. Depending on the reaction conditions and the oxidizing agent used, the methyl group could potentially be converted to an aldehyde, a carboxylic acid, or a hydroxymethyl group. The presence of substituents on the benzene ring portion of the isoquinoline can influence the outcome of oxidation reactions. shahucollegelatur.org.in

Alkylation and Condensation: The C-H bonds of the methyl group are relatively acidic, allowing for deprotonation by a suitable base to form a carbanion. This nucleophilic intermediate can then react with various electrophiles. For example, 1-methylisoquinoline (B155361) is known to undergo condensation reactions with aldehydes like benzaldehyde (B42025) in the presence of a Lewis acid such as zinc chloride. thieme-connect.de A similar reactivity, though perhaps requiring stronger conditions, could be anticipated for the 6-methyl group, enabling the formation of new C-C bonds and the elaboration of the molecular structure.

| Reaction Type | Reagent(s) | Potential Product at C6 |

| Oxidation | Mild Oxidizing Agent | Aldehyde (-CHO) |

| Oxidation | Strong Oxidizing Agent | Carboxylic Acid (-COOH) |

| Condensation | Benzaldehyde, ZnCl₂ | Styryl derivative |

| Deprotonation/Alkylation | 1. Strong Base; 2. Alkyl Halide (R-X) | Alkylated Methyl Group (-CH₂-R) |

| This table illustrates potential reactions based on the known reactivity of methylazaarenes. |

Reactivity of the Isoquinoline Ring System

The isoquinoline ring is an aromatic system that can undergo various reactions, including electrophilic substitution and, more recently, transition-metal-catalyzed C-H functionalization. These modern methods offer powerful tools for regioselective modification of the heterocyclic core.

C-H Activation for Regioselective Functionalization

Transition-metal-catalyzed C-H activation has become an efficient strategy for constructing valuable heterocyclic products from readily available precursors. mdpi.com This approach allows for the direct formation of new bonds at otherwise unreactive C-H sites, offering a high degree of atom economy. thieme-connect.de

For isoquinoline and its derivatives, palladium and rhodium catalysts are frequently employed for regioselective C-H functionalization. mdpi.comacs.org The reactions often proceed through the formation of a cyclometalated intermediate, where a directing group on the substrate coordinates to the metal center and positions it for a specific C-H bond cleavage. acs.orgresearchgate.netyoutube.com While this compound itself does not possess a classical directing group, the nitrogen atom of the isoquinoline ring can direct ortho-C-H activation at the C1 position. Furthermore, the existing nitrile and methyl substituents will electronically influence the reactivity of the other C-H bonds on both the pyridine (B92270) and benzene portions of the ring system, potentially guiding site-selectivity in certain catalytic cycles. mdpi.com

Fragment Elaboration and Growth Strategies on Isoquinoline Scaffolds

The functional groups on this compound serve as key starting points for fragment elaboration and molecular growth. The development of complex molecules from this scaffold can be achieved by leveraging the reactivity of the nitrile, the methyl group, and the ring system itself.

Strategies for fragment elaboration include:

Coupling Reactions: The isoquinoline scaffold can be functionalized via cross-coupling reactions. For instance, after converting a C-H bond to a C-Halogen bond, standard cross-coupling reactions like Suzuki or Stille couplings can be used to introduce new aryl or alkyl fragments.

Multicomponent Reactions: Modern synthetic methods, including multicomponent reactions, allow for the rapid construction of highly substituted isoquinolines. acs.orgresearchgate.net These strategies often involve a tandem C-H activation/annulation process where the isoquinoline core is assembled from simpler starting materials with the desired substitution pattern already in place. researchgate.net

Derivatization of Functional Groups: As detailed previously, the nitrile can be transformed into an amine or a ketone. The resulting amine can then be acylated, alkylated, or used as a directing group for subsequent C-H activations. The ketone derived from the nitrile can undergo a wide range of carbonyl chemistry. Similarly, the methyl group can be oxidized to a carboxylic acid, which can then be converted into esters or amides, providing numerous avenues for fragment growth and diversification. acs.org

Ring-Opening and Ring-Expansion Reactions for Heterocyclic Systems

The isoquinoline core is a stable aromatic system; however, under specific conditions, it can undergo reactions that alter its fundamental ring structure. While literature specifically detailing ring-opening and ring-expansion reactions for this compound is not prevalent, general principles applicable to isoquinoline and related six-membered heterocycles suggest potential pathways.

Ring expansion reactions are powerful methods for synthesizing medium to large-sized heterocyclic systems from more readily available smaller rings. nih.govmdpi.com Common strategies that could theoretically be applied to derivatives of this compound include rearrangement reactions like the Beckmann or Schmidt rearrangements. nih.gov For instance, the conversion of a ketone derivative of the tetrahydroisoquinoline corresponding to the title compound could, via its oxime, potentially undergo a Beckmann rearrangement to yield a seven-membered lactam. nih.govmdpi.com Another example involves the reaction of indole (B1671886) with methyllithium (B1224462) in methylene (B1212753) chloride, which results in a ring expansion to form quinoline (B57606), a constitutional isomer of isoquinoline. arsdcollege.ac.in

Ring-opening reactions, conversely, break the heterocyclic ring to yield acyclic or different cyclic products. Reduction of the isoquinoline ring system can lead to less aromatic structures that are more susceptible to ring cleavage. For example, reduction of isoquinoline with tin and hydrochloric acid yields 1,2,3,4-tetrahydroisoquinoline, while catalytic reduction can produce octahydroisoquinoline. arsdcollege.ac.in These saturated derivatives could then be subjected to ring-opening reactions.

Synthesis of Advanced Derivatives for Specific Applications

The functional groups of this compound—the methyl group, the nitrile group, and the isoquinoline nitrogen—serve as handles for extensive chemical modification to produce advanced derivatives for various applications.

Preparation of Acylhydrazone Derivatives with Isoquinoline Moieties

Acylhydrazones are a class of compounds known for their significant biological activities and their utility as intermediates in the synthesis of other heterocyclic compounds. mdpi.com The general synthesis of acylhydrazones involves the acid-catalyzed condensation of a hydrazide with an aldehyde or a ketone. mdpi.com

While a direct synthesis starting from this compound is not explicitly documented, a plausible synthetic route can be extrapolated from established methods for related quinoline structures. nih.govresearchgate.net The nitrile group of this compound could first be hydrolyzed to a carboxylic acid, which is then converted to an ester. Subsequent hydrazinolysis of the methyl or ethyl ester with hydrazine (B178648) hydrate (B1144303) would yield the corresponding acetohydrazide. nih.govresearchgate.net This key hydrazide intermediate can then be condensed with a variety of aromatic or heteroaromatic aldehydes to produce a library of N-acylhydrazone derivatives bearing the 6-methylisoquinoline-5-carboxamide core. researchgate.netminarjournal.com The reaction is typically carried out in a protic solvent like ethanol. researchgate.net

The resulting N-acylhydrazones can exist as a mixture of conformational isomers (synperiplanar and antiperiplanar) and geometric isomers (E/Z) due to restricted rotation around the C(O)-NH and C=N bonds, respectively. mdpi.comnih.gov

Table 1: Hypothetical Synthesis Pathway for Acylhydrazone Derivatives

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | Acid or Base Hydrolysis | 6-Methylisoquinoline-5-carboxylic acid |

| 2 | 6-Methylisoquinoline-5-carboxylic acid | Esterification (e.g., SOCl₂, Ethanol) | Ethyl 6-methylisoquinoline-5-carboxylate |

| 3 | Ethyl 6-methylisoquinoline-5-carboxylate | Hydrazinolysis (e.g., Hydrazine hydrate, Ethanol, Reflux) | 6-Methylisoquinoline-5-carbohydrazide |

| 4 | 6-Methylisoquinoline-5-carbohydrazide | Condensation (e.g., Substituted Aldehyde, Acid catalyst, Ethanol) | N'-(Substituted-benzylidene)-6-methylisoquinoline-5-carbohydrazide |

Analog Design through Structure-Activity Relationship (SAR) Guided Synthesis

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For isoquinoline and the isomeric quinoline scaffolds, SAR studies have been pivotal in the development of various therapeutic agents. nih.govnih.gov

For analogs derived from this compound, SAR exploration would involve systematic modification at several key positions to probe the interaction with a biological target.

Modification of the Nitrile Group: The nitrile can be hydrolyzed to a primary amide or a carboxylic acid, or reduced to a primary amine. Each of these groups offers different hydrogen bonding capabilities. The amide and acid can be further derivatized into esters, larger amides, or the aforementioned acylhydrazones, introducing a variety of substituents to explore steric and electronic effects.

Substitution on the Methyl Group: The methyl group at the 6-position could be functionalized, for example, via oxidation to an alcohol or carboxylic acid, allowing for the attachment of other moieties.

Substitution on the Aromatic Rings: While synthetically challenging, substitution at other available positions on the benzene or pyridine ring of the isoquinoline core would allow for the fine-tuning of electronic properties and could provide additional interaction points with a target protein. Studies on related 4-anilinoquinoline-3-carbonitriles have shown that substitution at the 6- and 7-positions with groups like butynamide or crotonamide (B15916) can lead to potent enzyme inhibitors. nih.gov Similarly, SAR studies on 2,3,4,4a,5,10b-hexahydro-benz[h]isoquinoline-6(1H)-ones have explored the influence of substituents on the aromatic ring for receptor binding affinity. researchgate.net

Table 2: Potential Sites for SAR-Guided Modification of this compound

| Position | Modification Strategy | Potential New Functional Group | Rationale |

| 5-position | Hydrolysis, Reduction, Derivatization of carbohydrazide | -CONH₂, -COOH, -CH₂NH₂, Acylhydrazone | Modulate hydrogen bonding, Introduce diverse substituents |

| 6-position | Oxidation, Halogenation | -CH₂OH, -CHO, -COOH, -CH₂Br | Introduce new vectors for substitution |

| Aromatic Core | Electrophilic/Nucleophilic Aromatic Substitution | -NO₂, -NH₂, -OH, -Halogen | Modulate electronic properties and solubility |

By systematically synthesizing analogs based on these modifications and evaluating their biological activity, a comprehensive SAR profile can be developed. This data-driven approach is essential for the rational design of advanced derivatives with optimized properties for specific applications.

Advanced Spectroscopic and Analytical Characterization of 6 Methylisoquinoline 5 Carbonitrile and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The complete structural assignment of 6-Methylisoquinoline-5-carbonitrile relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments. While specific experimental data for this exact compound is not widely published, its spectral characteristics can be predicted based on the analysis of close analogs like 6-methylquinoline (B44275) and other substituted isoquinolines. chemicalbook.comchemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The aromatic protons on the isoquinoline (B145761) core would appear in the downfield region (typically δ 7.0-9.5 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and the methyl and cyano substituents. The methyl group protons would produce a characteristic singlet in the upfield region (around δ 2.5 ppm). chemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the nine aromatic carbons, the nitrile carbon, and the methyl carbon. The carbon of the nitrile group (C≡N) is expected to resonate in the range of δ 110-125 ppm. youtube.comoregonstate.edu The aromatic carbons appear between δ 120-160 ppm, while the methyl carbon signal would be found significantly upfield. chemicalbook.comdocbrown.info Quaternary carbons, such as the ones bearing the cyano group (C-5) and the methyl group (C-6), as well as the bridgehead carbons, are typically observed as weaker signals. youtube.com

The table below presents typical ¹H and ¹³C NMR chemical shift ranges for functional groups present in this compound and its analogs.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic H (Isoquinoline ring) | 7.0 - 9.5 | 120 - 160 |

| Methyl H (Ar-CH₃) | 2.3 - 2.7 | 20 - 25 |

| Nitrile C (-C≡N) | N/A | 110 - 125 |

| Quaternary Aromatic C | N/A | 130 - 160 (variable) |

2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

COSY spectra reveal correlations between protons that are coupled to each other (typically on adjacent carbons), helping to establish the sequence of protons in the aromatic rings.

HSQC spectra correlate each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon resonances based on the already assigned proton signals.

NMR spectroscopy is a powerful method for detecting and characterizing isomers, including configurational isomers which have the same constitution and bonding but differ in the spatial arrangement of their atoms. chemicalbook.com In certain asymmetrical molecules, restricted rotation around a single bond can lead to the existence of stable conformers or atropisomers, which can be observed as separate sets of signals in the NMR spectrum. spectroscopyonline.comchemicalbook.com

For asymmetrical isoquinoline derivatives, the presence of bulky substituents can hinder rotation, potentially leading to distinct, observable isomers at room temperature. researchgate.net Variable-temperature (VT) NMR experiments are particularly useful in studying such phenomena. By recording spectra at different temperatures, researchers can observe the coalescence of separate isomer signals into averaged signals as the rate of interconversion increases, allowing for the determination of the energy barrier to rotation. spectroscopyonline.com Techniques like 2D EXSY (Exchange Spectroscopy) can also be used to verify the interconversion between isomers. researchgate.net While specific studies on the configurational isomerism of this compound are not documented, these NMR methods would be the standard approach to investigate such possibilities.

Mass Spectrometry

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental formula of a compound. Unlike low-resolution MS which provides nominal mass, HRMS can measure m/z values to several decimal places. wisc.edu This high accuracy allows for the calculation of a unique elemental composition.

For this compound, the molecular formula is C₁₁H₈N₂. nih.gov The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N). An experimental HRMS measurement confirming this exact mass would provide unambiguous validation of the compound's elemental formula, distinguishing it from any other isomers or compounds with the same nominal mass. nih.gov

| Compound Name | Molecular Formula | Nominal Mass (Da) | Theoretical Exact Mass (Da) |

| This compound | C₁₁H₈N₂ | 168 | 168.0687 |

| 6-Methylisoquinoline (B1300163) | C₁₀H₉N | 143 | 143.0735 |

| 1-Isoquinolinecarbonitrile | C₁₀H₆N₂ | 154 | 154.0531 |

In mass spectrometry, molecules are ionized and then break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint that can be used for structural confirmation. The fragmentation of isoquinoline derivatives is well-studied. Common fragmentation pathways for isoquinoline alkaloids often involve cleavages of the ring system and loss of substituents. vscht.cz

For this compound, the molecular ion peak [M]⁺• would be expected at m/z 168. Key fragmentation pathways would likely involve:

Loss of a hydrogen radical (•H): Formation of an [M-1]⁺ ion (m/z 167), often through the stabilization of the resulting ion by ring expansion.

Loss of acetonitrile (B52724) (CH₃CN): A retro-Diels-Alder type fragmentation, a common pathway in heterocyclic systems, could lead to the expulsion of neutral molecules.

Loss of the cyano radical (•CN): This would result in an ion at m/z 142.

The analysis of these fragmentation patterns, particularly through tandem mass spectrometry (MS/MS) techniques, provides definitive evidence for the presence and location of the methyl and cyano groups on the isoquinoline scaffold.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. Based on data from analogous structures, the key vibrational modes can be predicted. nih.gov

A prominent and sharp absorption band for the nitrile group (C≡N) stretch is expected in the range of 2200-2250 cm⁻¹. This band is highly characteristic and a strong indicator of the presence of the carbonitrile functional group. Other expected absorptions include:

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations from the aromatic isoquinoline ring system will produce a series of bands in the 1450-1650 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide further structural information in the fingerprint region (below 1500 cm⁻¹).

The table below summarizes the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretch | 2200 - 2250 | Sharp, Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (in -CH₃) | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C & C=N | Ring Stretch | 1450 - 1650 | Medium to Strong |

| C-H Bending | Out-of-plane | 700 - 900 | Strong |

By combining the data from NMR, mass spectrometry, and vibrational spectroscopy, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for its use in further chemical research.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the context of this compound and its analogs, IR spectroscopy provides definitive evidence for the presence of key functional groups.

The most prominent and diagnostically useful band in the IR spectrum of a nitrile-containing compound is the C≡N stretching vibration. spectroscopyonline.com This absorption is typically strong and sharp, appearing in a relatively uncongested region of the spectrum. spectroscopyonline.com For saturated nitriles, this band is observed in the range of 2260-2240 cm⁻¹. spectroscopyonline.com However, in aromatic nitriles like this compound, conjugation between the nitrile group and the aromatic ring system weakens the C≡N bond. spectroscopyonline.com This results in a lower vibrational frequency, and the peak is consequently shifted to a lower wavenumber, typically appearing between 2240 and 2220 cm⁻¹. spectroscopyonline.com

Studies on various nitriles, including benzonitrile (B105546) and its derivatives, have shown that the C≡N stretching frequency falls within the 2300-2200 cm⁻¹ range. nih.gov The exact position can be influenced by the molecular environment and any intermolecular interactions. nih.gov For instance, the presence of electron-donating or electron-withdrawing groups on the aromatic ring can further modulate the electronic structure and thus the C≡N stretching frequency. The methyl group at the 6-position of the isoquinoline ring in this compound acts as an electron-donating group, which can influence the electron density within the aromatic system and subtly affect the nitrile bond strength and its corresponding IR absorption frequency.

In addition to the nitrile stretch, the IR spectrum of this compound would also exhibit characteristic absorptions for the aromatic C-H stretching vibrations, typically above 3000 cm⁻¹, and the C=C and C=N stretching vibrations of the isoquinoline ring system in the 1650-1450 cm⁻¹ region. The C-H bending vibrations of the methyl group would also be present at their characteristic frequencies.

Interactive Data Table: Characteristic IR Absorptions for Nitrile Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

| Aromatic Nitrile (e.g., this compound) | C≡N Stretch | 2240 - 2220 | Lower frequency due to conjugation with the aromatic ring. spectroscopyonline.com |

| Saturated Nitrile | C≡N Stretch | 2260 - 2240 | Higher frequency compared to aromatic nitriles. spectroscopyonline.com |

| Aromatic Ring | C-H Stretch | > 3000 | Characteristic of aromatic compounds. |

| Aromatic Ring | C=C and C=N Stretch | 1650 - 1450 | Multiple bands are often observed in this region for heterocyclic aromatic systems. |

| Methyl Group | C-H Bending | ~1450 and ~1375 | Asymmetric and symmetric bending modes. |

Raman Spectroscopy for Probing Molecular Structural Changes and Hydrogen Bonding

Raman spectroscopy, another form of vibrational spectroscopy, offers complementary information to IR spectroscopy and is particularly useful for studying molecular structural changes and intermolecular interactions like hydrogen bonding. researchgate.net In Raman scattering, the focus is on the change in polarizability of a molecule during a vibration. researchgate.net

For isoquinoline and its derivatives, Raman spectroscopy can effectively probe the vibrations of the heterocyclic ring system. researchgate.net The formation of intermolecular hydrogen bonds, for example between the nitrogen atom of the isoquinoline ring and a hydrogen-bond donor solvent, can be detected by shifts in the vibrational frequencies of the ring modes. bitp.kiev.ua The formation of such hydrogen bonds typically leads to the appearance of new bands at higher frequencies for vibrations involving the nitrogen atom, which is a result of the strengthening of the bonds within the quinoline (B57606) ring. bitp.kiev.ua

The study of molecular structural changes, such as those induced by substituent effects or changes in the local environment, can also be accomplished using Raman spectroscopy. news-medical.net For instance, the introduction of a methyl group and a carbonitrile group onto the isoquinoline scaffold will induce changes in the vibrational modes of the parent isoquinoline molecule. These changes can be systematically analyzed to understand the structure-property relationships. researchgate.net

Resonance Raman spectroscopy, a variation of the technique, can be employed to selectively enhance the vibrations of a chromophoric part of a molecule. researchgate.net Given that isoquinoline derivatives can possess chromophoric properties, this technique could be valuable for studying the specific vibrational modes associated with the conjugated π-system. researchgate.net

Interactive Data Table: Applications of Raman Spectroscopy in Studying Isoquinoline Derivatives

| Phenomenon Studied | Key Observations in Raman Spectra | Significance |

| Hydrogen Bonding | Appearance of new bands at higher frequencies for vibrations involving the nitrogen atom. bitp.kiev.ua | Provides evidence for and characterizes intermolecular interactions. |

| Molecular Structural Changes | Shifts in the frequencies of the ring vibrational modes upon substitution. researchgate.net | Elucidates the impact of different functional groups on the molecular structure. |

| π-π Interactions | Changes in the Raman bands in the 1500-1650 cm⁻¹ region. researchgate.net | Can indicate interactions with other molecules, such as biological targets. researchgate.net |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing valuable information about its conjugated system. elte.hu Molecules with conjugated π-systems, such as isoquinoline and its derivatives, absorb UV or visible light to promote an electron from a lower energy molecular orbital to a higher energy one. lumenlearning.com The two primary types of electronic transitions observed in these systems are π→π* and n→π* transitions. elte.hu

The isoquinoline ring system is a chromophore, a part of a molecule that absorbs light. lumenlearning.com The extent of conjugation significantly influences the wavelength of maximum absorption (λmax). libretexts.org As the conjugated system becomes more extensive, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in a shift of the absorption to longer wavelengths (a bathochromic or red shift). libretexts.org

In this compound, the isoquinoline ring itself constitutes a conjugated system. The addition of the methyl and carbonitrile groups can further modify the electronic properties and thus the absorption spectrum. The solvent in which the spectrum is measured can also have a significant effect. mdpi.com For instance, in polar, hydrogen-bonding solvents, a hypsochromic (blue) shift of n→π* transitions and a bathochromic shift of π→π* transitions can occur. mdpi.com

Studies on various quinoline and isoquinoline derivatives have demonstrated that their UV-Vis spectra are sensitive to structural modifications. mdpi.comresearchgate.net For example, the introduction of different substituents can alter the λmax and the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength. mdpi.com

Interactive Data Table: Typical Electronic Transitions in Isoquinoline Derivatives

| Type of Transition | Description | Typical Wavelength Region |

| π→π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. elte.hu | Shorter wavelengths (higher energy), but shifts to longer wavelengths with increased conjugation. libretexts.org |

| n→π | Promotion of an electron from a non-bonding orbital (e.g., on the nitrogen atom) to a π antibonding orbital. elte.hu | Longer wavelengths (lower energy) compared to π→π* transitions. |

Fluorescence Spectroscopy for Photophysical Property Assessment (e.g., Stokes Shift, Fluorescence Intensity)

Fluorescence spectroscopy is a highly sensitive technique used to investigate the photophysical properties of fluorescent molecules, known as fluorophores. nih.gov Many isoquinoline derivatives exhibit fluorescence, making this technique particularly relevant for their characterization. mdpi.comnih.gov

Upon absorption of a photon, a fluorescent molecule is promoted to an excited electronic state. It then relaxes to the ground state by emitting a photon of lower energy (longer wavelength). This difference in wavelength between the absorption and emission maxima is known as the Stokes shift. researchgate.net A larger Stokes shift is often desirable in fluorescence applications to minimize self-absorption. mdpi.com

The fluorescence intensity, or quantum yield (Φfl), is a measure of the efficiency of the fluorescence process. mdpi.com It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The fluorescence properties of isoquinoline derivatives are highly dependent on their molecular structure and the surrounding environment. mdpi.com For example, the presence of electron-withdrawing or electron-donating groups can significantly alter the fluorescence quantum yield and emission wavelength. mdpi.com The solvent polarity and its ability to form hydrogen bonds can also have a profound impact on the fluorescence characteristics. mdpi.commdpi.com In protic, hydrogen-bonding solvents, the quantum yields of heteroaromatic compounds like isoquinolines can be enhanced. mdpi.com

For some isoquinoline derivatives, fluorescence quenching, or a decrease in fluorescence intensity, can be observed. mdpi.com This can be caused by various factors, including the presence of certain functional groups like nitro groups, or interactions with other molecules in the solution. mdpi.com

Interactive Data Table: Key Photophysical Properties Measured by Fluorescence Spectroscopy

| Photophysical Property | Description | Significance |

| Emission Maximum (λem) | The wavelength at which the fluorescence intensity is highest. mdpi.com | Characterizes the color of the emitted light. |

| Stokes Shift (Δν) | The difference in energy (or wavelength) between the absorption and emission maxima. researchgate.net | Important for minimizing self-absorption in fluorescence applications. mdpi.com |

| Fluorescence Quantum Yield (Φfl) | The efficiency of the fluorescence process. mdpi.com | A measure of the brightness of the fluorophore. |

| Fluorescence Intensity | The number of photons emitted per unit time. | Can be influenced by concentration, solvent, and quenchers. mdpi.com |

X-ray Crystallography

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

The process involves irradiating a single crystal of the compound with a beam of X-rays. carleton.edu The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. carleton.edu By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision. carleton.edu

For this compound and its analogs, single-crystal X-ray diffraction would provide a wealth of structural information. science.govresearchgate.net It would confirm the planar nature of the isoquinoline ring system and reveal the precise bond lengths and angles of the methyl and carbonitrile substituents. Furthermore, it would elucidate the intermolecular interactions in the solid state, such as π-π stacking between the aromatic rings of adjacent molecules and any potential hydrogen bonding interactions. mdpi.com

The successful application of this technique is contingent upon the ability to grow high-quality single crystals of the compound, which can sometimes be a challenging process. msu.edu However, the detailed structural insights gained from a successful X-ray crystallographic analysis are invaluable for rationalizing the spectroscopic data and understanding the structure-activity relationships of these compounds. researchgate.net

Interactive Data Table: Information Obtained from Single-Crystal X-ray Diffraction

| Structural Information | Significance |

| Unit Cell Dimensions | The basic repeating unit of the crystal lattice. carleton.edu |

| Bond Lengths | The distances between the centers of bonded atoms. carleton.edu |

| Bond Angles | The angles between adjacent bonds. carleton.edu |

| Torsional Angles | The dihedral angles that describe the conformation of the molecule. |

| Intermolecular Interactions | Non-covalent interactions between molecules in the crystal, such as hydrogen bonds and π-π stacking. mdpi.com |

Analysis of Crystal Architecture and Supramolecular Assembly

For isoquinoline analogs, X-ray crystallography reveals how individual molecules interact and pack together, forming a supramolecular assembly. These interactions are governed by non-covalent forces such as hydrogen bonding, π-π stacking between aromatic rings, and van der Waals forces. The nitrile (-CN) and methyl (-CH₃) groups on the this compound scaffold would play a significant role in dictating these packing motifs. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, while the isoquinoline ring system can participate in π-stacking interactions, influencing properties like solubility, melting point, and stability.

Advanced Chromatographic and Separation Techniques

The purification, identification, and quantification of this compound and its analogs rely on a suite of advanced chromatographic techniques. These methods separate components from a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column chromatography is a foundational and highly scalable technique used for the purification and isolation of target compounds from synthetic reaction mixtures or natural extracts. For isoquinoline derivatives, this method typically employs a solid stationary phase, such as silica (B1680970) gel or alumina, packed into a column.

The separation process involves passing a solution of the crude mixture through the column, followed by an eluent (mobile phase), which is a single solvent or a mixture of solvents. The components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase. For a moderately polar compound like this compound, a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane, would likely be employed. The scalability of liquid chromatography makes it suitable for both small-scale purification and large-scale preparative separation to isolate the compound from impurities. sielc.com

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For less volatile compounds, derivatization may be required to increase their volatility. The coupling of GC with mass spectrometry (MS) allows for the identification of separated compounds based on their mass-to-charge ratio and fragmentation patterns. nih.govresearchgate.net GC-MS has been successfully used for the identification and quantification of various isoquinoline alkaloids in complex matrices. nih.govresearchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC) represents a significant advancement over conventional GC. In this technique, the effluent from a primary GC column is subjected to a second, different column for further separation. This results in a dramatic increase in separation power and peak capacity, making it ideal for resolving co-eluting compounds in highly complex mixtures. When coupled with high-resolution mass spectrometry (HRMS), GC×GC-HRMS provides not only superior separation but also highly accurate mass measurements. This accuracy allows for the determination of the elemental formula of a compound, providing a high degree of confidence in its identification, a critical feature when analyzing novel or trace-level isoquinoline analogs.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines the advantages of both gas and liquid chromatography, offering high efficiency, rapid analysis times, and reduced consumption of organic solvents. mdpi.com This "green" technique is well-suited for the analysis of a wide range of compounds, including polar and basic molecules like isoquinoline alkaloids. mdpi.com

However, the analysis of basic compounds such as isoquinolines by SFC can be challenging, often resulting in poor peak shapes. mdpi.com This issue is typically addressed by using mobile phase additives or employing specially designed stationary phases, such as a 2-ethylpyridine (B127773) column, which can improve peak symmetry through specific interactions like electrostatic repulsion and π-π stacking. mdpi.com Coupling SFC with electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS) provides a highly sensitive and selective platform for the analysis of isoquinoline alkaloids, enabling their effective separation and unambiguous identification. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation and quantification of isoquinoline alkaloids and their derivatives. researchgate.netmdpi.com The method is versatile, robust, and can be readily coupled with various detectors for comprehensive analysis.

Most HPLC methods for isoquinoline alkaloids utilize reversed-phase (RP) chromatography, where the stationary phase (e.g., C18) is nonpolar, and the mobile phase is a polar solvent mixture. researchgate.netresearchgate.net A typical mobile phase consists of a gradient mixture of acetonitrile and water, often containing an acidic additive like formic acid or a buffer like ammonium (B1175870) acetate. sielc.comresearchgate.net These additives help to ensure sharp, symmetrical peaks by controlling the ionization state of the basic isoquinoline nitrogen. Detection is commonly performed using a Diode-Array Detector (DAD) for quantification or a mass spectrometer (MS) for definitive identification and structure confirmation. mdpi.comnih.govmdpi.com The limits of quantification (LOQ) for various isoquinoline alkaloids are often in the low µg/mL range, demonstrating the high sensitivity of the technique. mdpi.commdpi.com

Table 1: Examples of HPLC Conditions for the Analysis of Isoquinoline Alkaloids

| Compound(s) | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Protopine, Chelidonine, Coptisine, Sanguinarine, Berberine (B55584) | C18 reversed-phase | Methanol, Water (acidified) | Not specified | researchgate.net |

| Isoquinoline | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | MS (with Formic Acid) | sielc.com |

| Berberine, Chelerythrine, Protopine, Sanguinarine | Polar RP | Acetonitrile, Water, Ionic Liquid | DAD | mdpi.com |

| Coptisine, Palmatine, Berberine, Corydaline | Reversed-phase C18 | 10 mM Ammonium Acetate (pH 5.0), Triethylamine | Not specified | researchgate.net |

| Dopamine-derived Tetrahydroisoquinolines | Not specified | pH 7.4 Buffer | Electrochemical | nih.gov |

| Chelerythrine, Protopine, Sanguinarine | Not specified | Not specified | DAD | mdpi.com |

Computational and Theoretical Chemistry Studies of 6 Methylisoquinoline 5 Carbonitrile and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to provide detailed electronic and structural information.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For a molecule like 6-methylisoquinoline-5-carbonitrile, DFT calculations would be employed to determine its optimized molecular geometry, providing precise bond lengths and angles.

The total electronic energy calculated through DFT is a key indicator of the molecule's thermodynamic stability. By comparing the energies of different isomers or potential reaction products, one can predict the most stable forms and the feasibility of chemical transformations. Furthermore, analysis of the electron density distribution reveals insights into the molecule's reactivity. Regions of high or low electron density can indicate sites susceptible to electrophilic or nucleophilic attack, respectively. This information is crucial for predicting how this compound might interact with other reagents.

Time-Dependent DFT (TD-DFT) for Excited-State Properties and Photophysical Behavior

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for exploring the behavior of molecules in their electronically excited states. This is particularly relevant for understanding a compound's response to light, such as its UV-visible absorption spectrum.

TD-DFT calculations can predict the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light the molecule absorbs. The intensity of these absorptions, represented by the oscillator strength, can also be calculated, allowing for the theoretical prediction of the entire absorption spectrum. For this compound, TD-DFT would be instrumental in understanding its color and how it interacts with light, which is vital for applications in areas like photosensitizers or organic electronics.

Prediction and Analysis of Molecular Orbitals (HOMO, LUMO) and Energy Band Gaps

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate electrons. The LUMO is the orbital to which an electron is most easily added, indicating the ability to accept electrons.

DFT calculations provide the energies and spatial distributions of these orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more easily excitable and likely to be more reactive. For this compound, the analysis of its HOMO and LUMO would pinpoint the regions of the molecule involved in electron transfer processes and provide an estimate of its electronic conductivity and stability.

| Property | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Indicates the electron-donating capability and the likely sites of oxidation. |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability and the likely sites of reduction. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to the chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |

Elucidation of Electronic Properties (e.g., Chemical Hardness, Electronegativity, Electrophilicity, Nucleophilicity)

Based on the energies of the HOMO and LUMO, several key chemical descriptors can be calculated to quantify a molecule's reactivity. These "conceptual DFT" parameters provide a more quantitative picture than a simple visual inspection of the orbitals.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.